molecular formula C19H19N3O4 B2637891 methyl 1-((2-carbamoylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396626-56-4

methyl 1-((2-carbamoylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2637891
CAS No.: 1396626-56-4
M. Wt: 353.378
InChI Key: JNBONWDSISMNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-((2-carbamoylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a dihydroisoquinoline core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-((2-carbamoylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic synthesis. One common route starts with the preparation of the dihydroisoquinoline core, which can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde. The resulting dihydroisoquinoline is then subjected to carbamoylation reactions.

    Pictet-Spengler Condensation: This step involves the reaction of a phenethylamine with an aldehyde under acidic conditions to form the dihydroisoquinoline core.

    Carbamoylation: The dihydroisoquinoline is then reacted with isocyanates or carbamoyl chlorides to introduce the carbamoyl groups at the desired positions.

    Esterification: Finally, the carboxylate ester is introduced through esterification reactions using methanol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler condensation and automated systems for the subsequent carbamoylation and esterification steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline core, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the carbamoyl groups to amines, potentially altering the biological activity of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amino derivatives.

    Substitution: Functionalized dihydroisoquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl 1-((2-carbamoylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The dihydroisoquinoline core is known for its presence in many natural products with biological activity, making this compound a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential as an anti-cancer agent. The carbamoyl groups are known to interact with biological targets, potentially leading to the inhibition of cancer cell growth.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of methyl 1-((2-carbamoylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with various molecular targets. The carbamoyl groups can form hydrogen bonds with biological macromolecules, potentially inhibiting their function. The dihydroisoquinoline core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-((2-carbamoylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • Methyl 1-((2-carbamoylphenyl)carbamoyl)-isoquinoline-2(1H)-carboxylate
  • Methyl 1-((2-carbamoylphenyl)carbamoyl)-tetrahydroisoquinoline-2(1H)-carboxylate

Uniqueness

Compared to similar compounds, this compound is unique due to its specific substitution pattern and the presence of both carbamoyl and ester functional groups. This combination of features provides it with distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 1-[(2-carbamoylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-26-19(25)22-11-10-12-6-2-3-7-13(12)16(22)18(24)21-15-9-5-4-8-14(15)17(20)23/h2-9,16H,10-11H2,1H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBONWDSISMNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=CC=CC=C2C1C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.